2-Amino-4,5-dihydrothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-dihydrothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,5-dihydrothiophene-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which also leads to intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydrothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-4,5-dihydrothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dihydrothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-Amino-4,5-dihydrothiophene-3-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxamide group.
2-Aminothiophene: A simpler structure that lacks the additional functional groups found in this compound.
Uniqueness
The presence of both amino and carboxamide groups in this compound makes it unique, as these functional groups can participate in a variety of chemical reactions and interactions, enhancing its versatility in different applications .
Biological Activity
2-Amino-4,5-dihydrothiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both sulfur and nitrogen atoms, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antitumor effects, as well as its mechanisms of action.
IUPAC Name: 5-amino-2,3-dihydrothiophene-4-carboxamide
Chemical Formula: C5H8N2OS
CAS Number: 133036-77-8
Molecular Weight: 144.19 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.
- Mechanism of Action: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.
Antiviral Activity
This compound has also been studied for its antiviral properties. It has demonstrated effectiveness against several viruses, including:
- Dengue Virus: Compounds related to 2-Amino-4,5-dihydrothiophene have been recognized as potent inhibitors of the dengue virus.
- Influenza Virus: Some derivatives have shown inhibitory effects on influenza virus polymerase, suggesting potential use in antiviral therapies.
Antitumor Effects
The antitumor activity of this compound has been evaluated in various studies:
- Cell Lines Tested: The compound has been tested against several cancer cell lines, including colon carcinoma (HCT-116) and others.
- Findings: It has shown moderate cytotoxicity and the ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites of enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It may also modulate receptor activity in various biological systems, acting as either an agonist or antagonist.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving reactions with thioketones and amines. Its derivatives often exhibit enhanced biological activities:
- Mannich Reaction Products: Derivatives synthesized via Mannich reactions have shown improved potency against specific targets.
Properties
IUPAC Name |
5-amino-2,3-dihydrothiophene-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEIGLWKBYXZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C1C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564821 |
Source
|
Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133036-77-8 |
Source
|
Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.